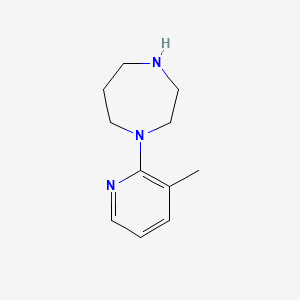

1-(3-Methylpyridin-2-yl)-1,4-diazepane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylpyridin-2-yl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-4-2-6-13-11(10)14-8-3-5-12-7-9-14/h2,4,6,12H,3,5,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUSBQCZIPECGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587616 | |

| Record name | 1-(3-Methylpyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880362-05-0 | |

| Record name | 1-(3-Methylpyridin-2-yl)-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 3 Methylpyridin 2 Yl 1,4 Diazepane

Established Synthetic Pathways for 1,4-Diazepane Scaffolds

The 1,4-diazepane core is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. Its synthesis has been an active area of research due to the prevalence of this scaffold in biologically active compounds. researchgate.net General synthetic approaches often involve cyclization reactions that form the seven-membered ring. These strategies can be broadly categorized based on the bond disconnections used to construct the ring system. researchgate.net

The formation of a seven-membered ring like 1,4-diazepane can be challenging due to unfavorable entropy in cyclization processes. However, several effective strategies have been developed.

Cyclization and Cycloaddition Reactions : These are among the most direct methods for forming seven-membered rings. st-andrews.ac.uk Intramolecular cyclization of linear precursors containing the necessary carbon and nitrogen atoms is a common approach. For instance, the condensation of diamines with suitable dielectrophiles can yield the diazepane ring. Cycloaddition reactions, such as [5+2] and [4+3] cycloadditions, also provide efficient routes to seven-membered carbocycles and can be adapted for heterocycles.

Ring-Closing Metathesis (RCM) : Alkene metathesis has been utilized to form seven-membered rings, although it may require lengthy routes for the preparation of the starting diene materials.

Ring Expansion Reactions : This strategy involves the expansion of smaller, more readily available rings, such as five- or six-membered heterocycles, into the seven-membered diazepane system. For example, azetidine-fused 1,4-benzodiazepines can undergo ring-opening reactions with various nucleophiles to produce diverse 1,4-benzodiazepine derivatives, a strategy that can be conceptually applied to non-fused diazepanes. nih.govmdpi.com

Multicomponent Reactions (MCRs) : MCRs offer an efficient way to assemble complex molecules like benzodiazepines in a few steps from simple starting materials. acs.org An Ugi four-component reaction (Ugi-4CR) followed by a deprotection and cyclization sequence can be employed to rapidly access diverse 1,4-diazepine scaffolds.

Table 1: Comparison of Selected Strategies for Seven-Membered Ring Formation

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Intramolecular Cyclization | Cyclization of a linear precursor containing two amine functionalities and a three-carbon linker. | Direct formation of the core structure. | Can be entropically disfavored. |

| [5+2] Cycloaddition | Reaction between a five-atom component and a two-atom component to form the seven-membered ring. | High efficiency and stereocontrol. | Requires specific and sometimes complex starting materials. |

| Ring-Closing Metathesis | Cyclization of a diene precursor using a ruthenium or molybdenum catalyst. | Good functional group tolerance. | May require multi-step synthesis of the diene precursor. |

| Ring Expansion | Expansion of a smaller heterocyclic ring (e.g., azetidine, pyrrolidine) to a diazepane. | Access to complex scaffolds from common starting materials. nih.gov | Can require specific activating groups and conditions. |

| Multicomponent Reactions | One-pot reaction involving three or more starting materials to form a product containing parts of all reactants. acs.org | High efficiency, atom economy, and diversity. | Optimization can be complex. |

Once the 1,4-diazepane scaffold is synthesized, the 3-methylpyridin-2-yl group is typically introduced via N-arylation. The key challenge lies in forming the C-N bond between the pyridine (B92270) ring (a C(sp²)-N bond) and one of the secondary amines of the diazepane ring. Two primary methods are prevalent for this transformation: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr) : This reaction involves the attack of a nucleophile (the 1,4-diazepane) on an electron-deficient aromatic ring (the pyridine) that bears a good leaving group. For the synthesis of 1-(3-methylpyridin-2-yl)-1,4-diazepane, a suitable precursor would be 2-halo-3-methylpyridine (e.g., 2-chloro- or 2-bromo-3-methylpyridine). The nitrogen atom of the pyridine ring activates the C2 position towards nucleophilic attack. youtube.com These reactions often require elevated temperatures or microwave irradiation to proceed efficiently. sci-hub.se The reactivity order of the leaving group can vary depending on the nucleophile and conditions. sci-hub.seresearchgate.net

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for forming C-N bonds. wikipedia.org It allows for the coupling of an amine (1,4-diazepane) with an aryl halide (2-halo-3-methylpyridine) under relatively mild conditions. libretexts.org The reaction's success is highly dependent on the choice of palladium catalyst, phosphine ligand, and base. rug.nlresearchgate.net Sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) have proven particularly effective for the amination of challenging substrates like heteroaryl halides. rug.nl This method offers excellent functional group tolerance and generally provides higher yields and better selectivity compared to traditional SNAr reactions, especially for less activated pyridines. researchgate.net

A plausible synthetic route would involve the reaction of pre-formed 1,4-diazepane (or a protected version) with 2-bromo-3-methylpyridine using a palladium catalyst, a suitable phosphine ligand (like dppp or XPhos), and a base such as sodium tert-butoxide in a solvent like toluene or dioxane. researchgate.netresearchgate.net

Asymmetric Synthesis Approaches for Chiral 1,4-Diazepane Derivatives

The introduction of substituents on the carbon backbone of the 1,4-diazepane ring can create stereocenters, leading to chiral molecules. The synthesis of enantiomerically pure 1,4-diazepane derivatives is crucial for pharmaceutical applications. Asymmetric synthesis can be achieved either by using chiral starting materials (chiral pool synthesis) or by employing asymmetric catalytic methods.

One of the most powerful techniques for this purpose is the intramolecular asymmetric reductive amination of aminoketone precursors. This reaction can be catalyzed by enzymes, such as imine reductases (IREDs). By selecting enantiocomplementary IREDs, it is possible to synthesize either the (R)- or (S)-enantiomer of a chiral 1,4-diazepane with high enantioselectivity (often >99% ee).

Transition metal-catalyzed hydrofunctionalization is another effective strategy. For instance, the rhodium-catalyzed asymmetric hydroamination of specific aniline derivatives can produce chiral 3-vinyl-1,4-benzodiazepines with excellent yields and enantioselectivities, demonstrating a potential route for non-fused systems as well.

Diversification Strategies for this compound Analogues

To explore structure-activity relationships (SAR), the synthesis of analogues of the parent compound is essential. Diversification can be achieved by modifying either the diazepane ring or the pyridine moiety.

The 1,4-diazepane scaffold offers multiple points for modification. The secondary amine at the N4 position is a readily accessible handle for introducing a wide range of substituents.

N-Alkylation and N-Arylation : The N4-amine can be functionalized through standard N-alkylation reactions with alkyl halides or via reductive amination with aldehydes or ketones. nih.gov It can also undergo a second N-arylation reaction, such as another Buchwald-Hartwig coupling, to introduce a different aryl or heteroaryl group.

Acylation : Reaction with acyl chlorides or carboxylic acids (using coupling agents) can introduce amide functionalities, which can alter the compound's properties, such as its ability to act as a hydrogen bond donor or acceptor.

Backbone Modification : Introducing substituents onto the carbon framework of the diazepane ring is typically achieved by starting the synthesis with appropriately substituted precursors, such as functionalized diamines or dielectrophiles.

The 3-methylpyridin-2-yl ring can also be modified to generate analogues. Late-stage functionalization (LSF) is a particularly valuable strategy as it allows for the diversification of a common, complex intermediate at a late step in the synthesis, which is highly efficient for generating chemical libraries. nih.govacs.orgresearchgate.net

C-H Activation/Functionalization : Direct C-H activation has emerged as a powerful tool for regioselective functionalization of pyridine rings, avoiding the need for pre-functionalized substrates. beilstein-journals.orgbenthamdirect.com Transition-metal catalysis (e.g., using palladium, rhodium, or iridium) can direct alkylation, arylation, or borylation to specific C-H bonds (C4, C5, or C6) on the pyridine ring. beilstein-journals.orgacs.orgnih.gov The inherent directing ability of the pyridine nitrogen often favors functionalization at the C2 and C6 positions, but specific ligands and conditions have been developed to achieve selectivity at other positions. nih.govnih.gov

Halogenation and Cross-Coupling : If not already present, halogens can be introduced onto the pyridine ring, which can then serve as handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.

Modification of the Methyl Group : The methyl group at the C3 position can potentially be functionalized, for example, through radical bromination followed by nucleophilic substitution to introduce different groups.

Table 2: Selected Late-Stage Functionalization Strategies for the Pyridine Moiety

| Reaction Type | Position | Description | Catalyst/Reagent Example | Reference |

|---|---|---|---|---|

| C-H Fluorination/SNAr | C6 | A two-step sequence involving C-H fluorination followed by nucleophilic substitution of the fluoride. | AgF2 then Nucleophile | nih.govacs.org |

| C-H Arylation | C4 / C5 | Direct coupling of a pyridine C-H bond with an aryl halide. | Pd(OAc)2 / Ligand | nih.govnih.gov |

| C-H Borylation | C5 | Iridium-catalyzed borylation to install a boronate ester, which can be used in subsequent Suzuki couplings. | [Ir(cod)OMe]2 / dtbpy | nih.gov |

| C-H Carboxylation | C4 | A one-pot phosphination followed by a copper-catalyzed carboxylation using CO2. | CuCl / TMEDA / ZnEt2 | chemistryviews.org |

Exploration of Linker Chemistry

The strategic attachment of linkers to the this compound core, specifically at the N-4 position of the diazepane ring, is a key step in the development of molecules with tailored properties. The secondary amine at this position provides a reactive handle for the introduction of a variety of linker moieties through several established chemical transformations. These linkers can vary in length, rigidity, and chemical functionality, allowing for the precise tuning of the molecule's steric and electronic properties, which can be critical for its biological activity.

The primary strategies for introducing linkers onto the this compound scaffold include:

N-Alkylation: This method involves the reaction of the secondary amine with a linker containing a suitable leaving group, such as a halide (e.g., bromo or chloro) or a sulfonate ester (e.g., tosylate or mesylate). This reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.

Reductive Amination: This two-step, one-pot reaction involves the initial formation of an iminium ion intermediate by reacting the secondary amine with an aldehyde- or ketone-containing linker. The intermediate is then reduced in situ, commonly using reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride, to form the stable C-N bond.

Amide Bond Formation: Linkers possessing a carboxylic acid functionality can be coupled with the secondary amine of the diazepane ring using standard peptide coupling reagents. Reagents such as carbodiimides (e.g., EDC, DCC) or phosphonium salts (e.g., HATU, HBTU) are employed to activate the carboxylic acid, facilitating its reaction with the amine to form a stable amide linkage.

The choice of linker and the method of its attachment are critical for the intended application of the final compound. For instance, in the design of PROTACs, the linker's nature significantly influences the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ligase, ultimately affecting the efficiency of target protein degradation.

Below is a table summarizing various linker types that can be attached to the this compound scaffold, along with the corresponding synthetic methodologies.

| Linker Type | Functional Group for Attachment | Synthetic Methodology | Resulting Linkage |

| Alkyl Chain | Halide (e.g., Br, Cl) | N-Alkylation | C-N Single Bond |

| Polyethylene Glycol (PEG) | Tosylate or Mesylate | N-Alkylation | C-N Single Bond |

| Propargyl | Propargyl Bromide | N-Alkylation | C-N Single Bond |

| Aliphatic Aldehyde | Aldehyde | Reductive Amination | C-N Single Bond |

| Carboxylic Acid | Carboxylic Acid | Amide Coupling | Amide Bond |

| Boc-protected Amino Acid | Carboxylic Acid | Amide Coupling | Amide Bond |

Detailed Research Findings

While specific research detailing the extensive exploration of linker chemistry on this compound is emerging, the principles can be extrapolated from studies on similar N-aryl-1,4-diazepane structures. For instance, the selective N-alkylation of the less sterically hindered secondary amine in N-aryl piperazines and related cyclic diamines is a well-documented strategy. The use of a mild base and polar aprotic solvents often favors the desired mono-alkylation at the N-4 position.

In the context of reductive amination, the reaction conditions can be tuned to ensure high yields and selectivity. The choice of the reducing agent is crucial; for example, sodium triacetoxyborohydride is often preferred for its mildness and tolerance of a wider range of functional groups compared to more aggressive hydrides.

Amide bond formation provides a robust and versatile method for introducing linkers with diverse functionalities. The vast array of commercially available carboxylic acid-containing linkers, including those with protected functional groups for further derivatization, makes this a highly attractive strategy. The efficiency of the coupling reaction is often enhanced by the addition of a base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

The synthesis of PROTACs, for example, often involves a modular approach where the warhead (targeting the protein of interest) and the E3 ligase ligand are synthesized with appropriate linker attachment points. The this compound moiety could serve as either a warhead or a component of the E3 ligase ligand, with the N-4 position being the key site for linker attachment to the other half of the bifunctional molecule. The "click chemistry" approach, often utilizing an alkyne-functionalized linker attached via N-alkylation, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-modified binding partner, represents a powerful and efficient method for assembling such complex molecules.

Pharmacological Profiling and Biological Activity of 1 3 Methylpyridin 2 Yl 1,4 Diazepane and Its Analogues

Receptor Interaction Studies

Cannabinoid Receptor 2 (CB2) Modulation by Diazepane Derivatives

The 1,4-diazepane scaffold has been identified as a promising framework for the development of potent and selective agonists for the Cannabinoid Receptor 2 (CB2). nih.govnih.gov High-throughput screening campaigns have successfully identified 1,4-diazepane compounds that exhibit excellent selectivity for the CB2 receptor over the Cannabinoid Receptor 1 (CB1). nih.gov This selectivity is a critical attribute, as activation of CB1 is associated with the psychoactive effects of cannabinoids, whereas CB2 modulation is linked to anti-inflammatory and immunomodulatory effects.

Initial studies on aryl 1,4-diazepane compounds revealed a class of potent CB2 agonists. nih.gov However, these early-generation compounds were often hampered by poor metabolic stability and unfavorable drug-like properties, such as low solubility. nih.govnih.gov Subsequent optimization efforts have focused on addressing these liabilities. Through various medicinal chemistry strategies, researchers have successfully developed analogues with improved metabolic stability in liver microsomes and favorable pharmacokinetic profiles in preclinical models. nih.gov Structure-activity relationship (SAR) studies have been instrumental in guiding these optimizations, leading to the design of compounds with enhanced solubility and permeability. nih.gov While direct studies on 1-(3-Methylpyridin-2-yl)-1,4-diazepane are not extensively reported in this context, the established affinity of the 1,4-diazepane core for the CB2 receptor suggests that this compound could also exhibit modulatory activity.

Table 1: Activity of Diazepane Derivatives at Cannabinoid Receptors

| Compound Class | Target | Activity | Key Findings | Reference |

| 1,4-Diazepane Derivatives | CB2 Receptor | Agonist | Potent and selective over CB1. nih.gov | nih.gov |

| Aryl 1,4-Diazepane Derivatives | CB2 Receptor | Agonist | Initial hits suffered from poor metabolic stability and solubility. nih.gov | nih.gov |

| Optimized 1,4-Diazepane Analogues | CB2 Receptor | Agonist | Improved metabolic stability and pharmacokinetic profile. nih.gov | nih.gov |

Orexin (B13118510) Receptor 1 (OX1R) Antagonism and PET Ligand Development

The 1,4-diazepane scaffold is a key structural motif in a number of orexin receptor antagonists. nih.govdntb.gov.ua Orexin receptors, including OX1R and OX2R, are implicated in the regulation of sleep, wakefulness, and other physiological processes. dntb.gov.uamdpi.com N,N-disubstituted-1,4-diazepane derivatives have been extensively studied as orexin receptor antagonists. nih.gov Conformational analysis of these compounds, through techniques such as NMR spectroscopy and X-ray crystallography, has revealed that they often adopt a low-energy conformation characterized by an intramolecular π-stacking interaction, which is believed to mimic the bioactive conformation for receptor binding. nih.gov

A significant advancement in this area is the discovery of the dual orexin receptor antagonist MK-4305 (Suvorexant), which features a 7-methyl-1,4-diazepane core. dntb.gov.ua This compound has undergone extensive clinical evaluation for the treatment of insomnia. dntb.gov.ua The development of such compounds has also spurred interest in creating positron emission tomography (PET) ligands for imaging orexin receptors in the brain. mdpi.comnih.govnih.gov Researchers have designed and evaluated carbon-11 (B1219553) labeled compounds based on diazepane orexin receptor antagonists. mdpi.comnih.gov While some of these PET tracer candidates have shown good brain penetration, challenges such as high nonspecific binding remain. mdpi.comnih.gov The structural similarity of this compound to known orexin antagonists suggests its potential to interact with orexin receptors.

Table 2: Orexin Receptor Antagonism by Diazepane Derivatives

| Compound/Class | Target | Activity | Application | Reference |

| N,N-disubstituted-1,4-diazepanes | Orexin Receptors | Antagonist | Investigation of bioactive conformation. nih.gov | nih.gov |

| MK-4305 (Suvorexant) | OX1R/OX2R | Dual Antagonist | Treatment of insomnia. dntb.gov.ua | dntb.gov.ua |

| [11C]CW4 | Orexin Receptors | PET Ligand | In vivo imaging of orexin receptors. mdpi.comnih.gov | mdpi.comnih.gov |

Metabotropic Glutamate (B1630785) Receptor 2/3 (mGluR2/3) Antagonism

The therapeutic potential of modulating metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3, has been a focus of research for various central nervous system disorders. nih.govresearchgate.net While direct evidence for the activity of this compound at mGluR2/3 is limited, studies on structurally related benzodiazepine (B76468) derivatives have established a link between this heterocyclic system and mGluR2/3 antagonism.

A series of 1,3-dihydrobenzo[b] nih.govdiazepin-2-one derivatives have been identified as potent, non-competitive antagonists of mGluR2/3. nih.gov The introduction of an 8-(2-aryl)-ethynyl-moiety to this scaffold resulted in compounds with low nanomolar affinity for rat mGluR2 and consistent functional antagonism at both mGluR2 and mGluR3. nih.gov Further structure-activity relationship studies on these benzodiazepinone-derived NAMs (Negative Allosteric Modulators) have explored various substitutions to optimize potency and pharmacokinetic properties. nih.gov For instance, investigations have highlighted the preference for hydrogen, halogen, or methyl substitutions at certain positions, while other modifications led to a loss of activity. nih.gov These findings suggest that the diazepine (B8756704) core can serve as a scaffold for developing mGluR2/3 antagonists, and by extension, this compound may possess similar pharmacological properties.

Table 3: mGluR2/3 Antagonism by Diazepine Derivatives

| Compound Class | Target | Activity | Key Findings | Reference |

| 1,3-Dihydrobenzo[b] nih.govdiazepin-2-one derivatives | mGluR2/3 | Non-competitive Antagonist | Potent inhibition with low nanomolar affinity. nih.gov | nih.gov |

| Benzodiazepinone NAMs | mGluR2/3 | Negative Allosteric Modulator | SAR studies revealed preferences for specific substitutions. nih.gov | nih.gov |

Enzyme Inhibition Profiling

Main Protease (Mpro) Inhibition in Viral Therapeutics (e.g., SARS-CoV-2)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. Recent research has identified the diazepane scaffold as a viable starting point for the design of SARS-CoV-2 Mpro inhibitors. Through a combination of computational simulations and high-throughput medicinal chemistry, a diazepane hit was optimized to significantly enhance its binding affinity for Mpro.

The hit-to-lead optimization process involved refining the initial hit by targeting the S1 and S2 binding pockets of the protease. A key breakthrough was the identification of a novel exit vector on the diazepane ring that points towards the S1' pocket, which markedly improved the inhibitory activity. Crystallographic analysis of an optimized compound bound to Mpro provided a rational basis for its increased affinity. This research demonstrates the potential of the diazepane core, and by extension compounds like this compound, to be developed into potent inhibitors of viral proteases.

Table 4: Diazepane-based SARS-CoV-2 Mpro Inhibitors

| Compound Series | Target | Activity | Optimization Strategy | Reference |

| Diazepane derivatives | SARS-CoV-2 Mpro | Inhibitor | Targeting S1 and S2 binding pockets. | |

| Optimized Diazepane analogues | SARS-CoV-2 Mpro | Inhibitor | Introduction of a novel exit vector towards the S1' pocket. |

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides. Inhibition of specific PDE isoforms has proven to be a successful strategy for treating a range of conditions. While the direct inhibition of PDEs by this compound has not been explicitly documented, there is evidence suggesting that the broader class of diazepine-containing compounds can interact with these enzymes.

Notably, diazepam, a well-known benzodiazepine, has been shown to inhibit the activity of cyclic AMP-specific phosphodiesterase type 4 (PDE4). Biochemical studies confirmed that diazepam selectively inhibits PDE4 from guinea-pig right ventricle. Furthermore, a novel series of potent and selective PDE4 inhibitors has been developed based on a 9-amino-4-oxo-1-phenyl-3,4,6,7-tetrahydro nih.govdiazepino[6,7,1-hi]indole scaffold. These compounds displayed submicromolar IC50 values for PDE4 inhibition and demonstrated in vivo efficacy in preclinical models of inflammation. These findings indicate that the diazepine ring system is a viable scaffold for the design of PDE inhibitors, suggesting a potential avenue for the biological activity of this compound.

Table 5: PDE Inhibition by Diazepine-related Compounds

| Compound/Class | Target | Activity | Key Findings | Reference |

| Diazepam | PDE4 | Inhibitor | Selective inhibition of PDE4. | |

| Tetrahydro nih.govdiazepino[6,7,1-hi]indoles | PDE4 | Inhibitor | Potent and selective with in vivo efficacy. |

Other Enzyme Targets (e.g., Transglutaminase 2)

The specific interaction of this compound with enzyme targets such as Transglutaminase 2 is not extensively detailed in the available research. However, the broader class of diazepine derivatives is known to interact with various enzymes and receptors to exert their biological effects. The mechanism of action for many diazepane derivatives involves binding to specific molecular targets, which can include enzymes. For instance, some derivatives are investigated for their potential to inhibit enzymes involved in inflammatory pathways. The nature and position of substituents on the pyridine (B92270) or pyrimidine (B1678525) ring of these compounds play a significant role in their physicochemical properties and biological activity, which in turn influences their interaction with enzymatic targets. While direct evidence for this compound targeting Transglutaminase 2 is not available, the study of its analogues continues to reveal a wide spectrum of biological activities that suggest interactions with multiple cellular targets.

Antiparasitic Activity Investigations of Diazepane Derivatives

Investigations into the therapeutic potential of diazepane derivatives have extended to their activity against parasites. Notably, certain benzodiazepines, a class of compounds featuring a diazepine ring, have been recognized for their antischistosomal properties for over four decades. nih.gov Research has focused on developing derivatives that retain potent antiparasitic effects while minimizing sedative side effects commonly associated with benzodiazepines. nih.gov

In one such study, a series of meclonazepam (B1676132) derivatives were synthesized and evaluated for their in vitro antiparasitic activity against Schistosoma mansoni. This led to the identification of compounds that progressed to in vivo screening. nih.gov Two derivatives, MYM-V-56 and MYM-III-10, which feature modifications at the C3 position of the benzodiazepine structure, were found to cure parasite infections in a mouse model with potency comparable to meclonazepam. nih.gov A significant finding was that these two compounds were less sedating than meclonazepam in the rotarod test. nih.gov

Furthermore, these promising derivatives demonstrated efficacy against the juvenile liver stages of the parasites, a stage where the current standard treatment, praziquantel, is least effective. nih.gov A single dose of either MYM-V-56 or MYM-III-10 resulted in a parasite burden reduction of over 90%. nih.gov This highlights the potential of diazepane-based compounds as alternatives or adjuncts to existing antischistosomal therapies. nih.gov The anthelmintic potential of benzodiazepine derivatives has also been noted in broader contexts. researchgate.netresearchgate.net

Table 1: In Vivo Antischistosomal Activity of Meclonazepam Derivatives

| Compound | Modification | In Vivo Outcome | Note |

| MYM-V-56 | C3 position of MCLZ | Cured parasite infections; >90% parasite burden reduction | Less sedating than meclonazepam nih.gov |

| MYM-III-10 | C3 position of MCLZ | Cured parasite infections; >90% parasite burden reduction | Less sedating than meclonazepam nih.gov |

In Vitro and In Vivo Pharmacological Efficacy Studies

The pharmacological efficacy of diazepane derivatives has been explored across various therapeutic areas, leading to the identification of compounds with significant in vitro and in vivo activities, including antiproliferative and anticonvulsant effects.

Antiproliferative and Cytotoxic Activity:

A series of novel pyrido[1,4-b]diazepine and imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several human cancer cell lines. researchgate.net One of the compounds, a 3-[1-(p-chlorophenylene)-2-(5-phenyl-1H-pyrazol-3-yl)-ethyl]-1,3-dihydroimidazo[4,5-b]pyridin-2-one derivative (compound 11), demonstrated notable cytotoxic activity against all tested cell lines, with ID50 values below 4 µg/mL. researchgate.net

In another study, new benzo[b]pyrano[2,3-e] nih.govbldpharm.comdiazepine derivatives were synthesized and tested for cytotoxicity against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. nih.govmdpi.com Among the tested compounds, analogue 9 showed the highest cytotoxicity. nih.govmdpi.com

Table 2: In Vitro Cytotoxic Activity of Diazepane Derivatives

| Compound | Cell Line | IC50 / ID50 Value | Reference |

| Compound 11 (imidazo[4,5-b]pyridin-2-one derivative) | 5 human cancer cell lines | < 4 µg/mL | researchgate.net |

| Analogue 9 (benzo[b]pyrano[2,3-e] nih.govbldpharm.comdiazepine) | HCT-116 | 16.19 ± 1.35 µM | nih.govmdpi.com |

| Analogue 9 (benzo[b]pyrano[2,3-e] nih.govbldpharm.comdiazepine) | MCF-7 | 17.16 ± 1.54 µM | nih.govmdpi.com |

Anticonvulsant Activity:

The anticonvulsant potential of novel 1,3,4-thiadiazole (B1197879) derivatives has been assessed both in vitro and in vivo. nih.gov Synthesized compounds were evaluated for seizure protection, with compounds 6d and 7d showing the highest protection against Maximal Electroshock (MES)-induced seizures at low doses. nih.gov Compound 6d, in particular, demonstrated a fast onset and long duration of action, providing 38.96% protection at a 30 mg/kg dose after 30 minutes. nih.gov

Furthermore, newly synthesized pentacyclic benzodiazepine derivatives (PBDTs) were evaluated for anticonvulsant, sedative, and anxiolytic activities in mice. mdpi.com PBDT 13 was identified as the most potent, with effects comparable to diazepam. Its mechanism is suggested to be similar to diazepam, acting via benzodiazepine receptors. mdpi.com

Antianxiety Activity:

The anxiolytic potential of newly synthesized benzoazepine analogues was investigated in stressed rats. nih.gov Five compounds were selected based on their low cytotoxicity. Notably, compound 18c exhibited better anxiolytic activity than the standard drug diazepam and did so without inducing sedation, as indicated by superior hyperlocomotor activity. nih.gov This suggests that specific structural modifications can separate the anxiolytic effects from the sedative effects often seen with this class of compounds. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Elements for Potency and Selectivity

The core structure of 1-(3-Methylpyridin-2-yl)-1,4-diazepane comprises a 1,4-diazepane ring linked to a 3-methylpyridine (B133936) moiety. Each of these components plays a crucial role in the molecule's interaction with its biological targets.

The 1,4-diazepane ring is a key structural feature that appears to be highly amenable to various modifications, influencing the conformational flexibility of the molecule. This flexibility can be critical for adopting the optimal orientation within the binding pocket of a receptor. The nitrogen atoms within the diazepine (B8756704) ring are potential points for hydrogen bonding and other interactions.

The pyridin-2-yl group is a critical aromatic component. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a key interaction in many receptor-ligand complexes. The linkage at the 2-position of the pyridine ring dictates the spatial relationship between the pyridine and diazepine moieties.

The 3-methyl group on the pyridine ring is a specific substituent that can influence potency and selectivity. Its presence can affect the electronic properties of the pyridine ring and introduce steric bulk, which may either enhance or hinder binding to a particular receptor subtype. Studies on related structures, such as substituted pyridines, have shown that the position and nature of substituents can dramatically alter receptor affinity and selectivity. For instance, in a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, the introduction of lipophilic groups on the pyridine ring was found to enhance affinity for the dopamine (B1211576) D2 receptor while maintaining high affinity for the 5-HT3 receptor. nih.gov

Impact of Substituent Variation on Biological Response

The biological response of compounds based on the 1-(pyridin-2-yl)-1,4-diazepane (B1333215) scaffold is highly sensitive to the nature and position of substituents on both the pyridine and diazepine rings.

Substitutions on the Pyridine Ring: Variations on the pyridine ring of related pyridinyl-piperazine and pyridinyl-diazepane compounds have demonstrated significant effects on receptor affinity. For example, in a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, introducing a bromine atom at the 5-position and a methylamino group at the 6-position of the pyridine ring led to a compound with high affinity for both dopamine D2 and serotonin (B10506) 5-HT3 receptors. nih.gov This highlights the importance of both electronic and steric factors of the substituents. The table below summarizes the effects of pyridine ring substitutions on receptor affinity in a related series of compounds.

| Compound/Modification | Substituent(s) on Pyridine Ring | Effect on Receptor Affinity | Reference |

| Analog Series | 5-Bromo, 6-Methylamino | Enhanced D2 affinity, maintained 5-HT3 affinity | nih.gov |

| Analog Series | 2-Methoxy | Contributed to high affinity for D2 and 5-HT3 receptors | nih.gov |

Modifications of the Diazepine Ring and Linker: In related dual 5-HT1A and 5-HT7 receptor ligands, modifications to the core heterocyclic structure and the linker connecting it to another aryl moiety have been shown to be critical. For instance, in a series of compounds with a pyridinyl-piperazine moiety, increasing the length of an alkyl chain linker between an indanone moiety and the pyridinyl-piperazine group resulted in dual ligands with low nanomolar binding affinity for both 5-HT1A and 5-HT7 receptors. nih.gov While this study used a piperazine (B1678402) instead of a diazepine, the principle of optimizing linker length is a key concept in SAR. General studies on 1,4-diazepines have also indicated that the diazepine ring is a flexible scaffold for various structural modifications. chemisgroup.us

Pharmacophore Model Generation and Validation

Pharmacophore models for ligands targeting serotonin receptors, particularly dual 5-HT1A/5-HT7 ligands, often share common features that can be extrapolated to understand the potential interactions of this compound. Evidence from pharmacophore models for related compounds suggests that the pyridinyl-piperazine moiety provides key structural elements necessary for binding to both 5-HT1A and 5-HT7 receptors. nih.gov

A typical pharmacophore model for this class of compounds would likely include:

A basic nitrogen atom: The nitrogen atom in the diazepine ring is expected to be protonated at physiological pH and form a crucial ionic interaction with an acidic residue (e.g., aspartate) in the receptor binding site.

A hydrogen bond acceptor: The nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor.

An aromatic/hydrophobic region: The pyridine ring itself provides a key hydrophobic interaction surface. The 3-methyl group would contribute to this hydrophobic character.

Defined spatial arrangement: The relative positions of these features are critical for high-affinity binding.

While a specific, validated pharmacophore model solely for this compound and its direct derivatives is not extensively published, models for structurally similar dual 5-HT1A/5-HT7 antagonists provide a strong basis for understanding its potential binding mode.

Correlating Structural Features with Pharmacological Profiles

The pharmacological profile of this compound and its analogs is a direct consequence of their structural features. The affinity and selectivity for different serotonin receptor subtypes are dictated by the fine-tuning of the molecule's structure.

For instance, in a study of dual 5-HT1A and 5-HT7 receptor ligands, a compound featuring a pyridinyl-piperazine moiety linked to a chloro-indan-one structure was identified as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT7 receptor. nih.gov This demonstrates that specific substitutions can impart not only affinity but also distinct functional activities at different receptor subtypes.

The correlation between the structural features of pyridinyl-diazepane derivatives and their pharmacological profiles can be summarized as follows:

| Structural Feature | Likely Pharmacological Impact | Supporting Evidence from Related Compounds |

| Pyridin-2-yl moiety | Essential for interaction with serotonin receptors, likely via hydrogen bonding and aromatic interactions. | The pyridinyl-piperazine moiety is a known pharmacophore for 5-HT1A and 5-HT7 receptors. nih.gov |

| 3-Methyl group | Modulates affinity and selectivity through steric and electronic effects. | Substitutions on the pyridine ring of related compounds significantly alter receptor affinity. nih.gov |

| 1,4-Diazepane ring | Provides the basic nitrogen for ionic interactions and conformational flexibility to optimize binding. | The diazepine ring is a versatile scaffold in medicinal chemistry for CNS-active compounds. chemisgroup.us |

Computational Chemistry and Molecular Modeling in the Study of 1 3 Methylpyridin 2 Yl 1,4 Diazepane

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies are broadly categorized as either ligand-based or structure-based. These methods are crucial for designing novel, potent, and selective therapeutic agents.

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures often exhibit similar biological activities. LBDD techniques for compounds like 1-(3-Methylpyridin-2-yl)-1,4-diazepane would involve analyzing a set of known active molecules to build a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. For instance, studies on various aryl sulphonamides as 5-HT6 antagonists have used pharmacophore generation to understand common structural features responsible for receptor affinity, a method directly applicable to series containing pyridinyl-diazepane scaffolds. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD becomes a powerful tool. This method involves designing ligands that can fit precisely into the target's binding site. For a compound like this compound, SBDD would begin with molecular docking to predict its binding orientation and affinity within a target like a G-protein coupled receptor or an enzyme. nih.gov This approach has been used to discover potent antagonists for targets like the Calcitonin Gene-Related Peptide (CGRP) receptor, starting from a known ligand's binding mode. nih.gov

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is fundamental in predicting the interaction between a ligand, such as this compound, and its target receptor.

In studies of related diazepane-based sigma (σ) receptor ligands, molecular docking was used to predict how these compounds would bind. For example, docking studies on novel diazepane derivatives revealed key interactions within the σ1 receptor binding site. nih.gov Similarly, research on pyridin-2-yl urea (B33335) inhibitors targeting ASK1 kinase used molecular docking to predict two potential binding modes, which helped guide further optimization. researchgate.netmdpi.com For this compound, docking could elucidate potential hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues in a target's active site, thereby predicting its binding affinity and mechanism of action. researchgate.netresearchgate.net

A hypothetical docking study of this compound into a kinase active site, based on findings for similar pyridine (B92270) derivatives, might reveal interactions like those listed in the table below. researchgate.netmdpi.com

| Interaction Type | Potential Interacting Residue (Example) | Moiety of Ligand Involved |

| Hydrogen Bond | Glutamic Acid (Glu) | Diazepane NH group |

| Hydrogen Bond | Aspartic Acid (Asp) | Pyridine Nitrogen |

| Hydrophobic Interaction | Leucine (Leu), Valine (Val) | Methyl group on Pyridine |

| π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr) | Pyridine Ring |

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. arabjchem.org While docking provides a static snapshot of the binding pose, MD simulations can validate the stability of this pose and reveal the dynamics of the ligand-receptor complex. bldpharm.comresearchgate.net

For a series of novel 1,4-diazepane-based sigma ligands, MD simulations confirmed the stability of the interactions predicted by docking. nih.govresearchgate.net The simulations, run for 150 nanoseconds, showed that van der Waals interactions were the primary driver for binding. nih.gov The analysis also identified specific amino acid residues that either contributed to or opposed the binding, offering a deeper understanding of the interaction energetics. nih.gov Applying this to this compound, an MD simulation could assess the stability of its complex with a target, monitor conformational changes, and calculate the binding free energy, providing a more accurate estimation of its binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

While no specific QSAR model for this compound was found, studies on related structures demonstrate the utility of this approach. A linear QSAR model was developed for 4-N-aryl- nih.govresearchgate.net diazepane ureas to predict their inhibition of the CXCR3 receptor. This model identified that descriptors such as ClogP (lipophilicity) and various topological indices significantly affect the inhibitory activity. In another study on benzo[b]- nih.govresearchgate.netdiazepin-1-yl derivatives, QSAR models highlighted the importance of topological parameters like the Kier's alpha first-order shape index for anticancer activity. For a series of compounds including this compound, a QSAR study could be developed to predict biological activity based on calculated molecular descriptors, guiding the synthesis of more potent analogs. researchgate.netresearchgate.net

An example of descriptors used in QSAR models for diazepine-related compounds is shown below.

| Descriptor Class | Specific Descriptor Example | Predicted Influence on Activity |

| Electronic | Dipole Moment | Modulates polar interactions |

| Steric/Topological | Kier's Shape Index (κα1) | Relates to molecular shape and size |

| Lipophilicity | ClogP | Affects membrane permeability |

| Constitutional | Molecular Weight | Influences overall size and fit |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For new sulfonamide-pyridine derivatives, in silico tools were used to predict ADME and toxicity properties. researchgate.net Similarly, studies on melatonin (B1676174) derivatives used SwissADME software to predict that the compounds would have ideal oral bioavailability and could cross the blood-brain barrier. For this compound, various freely available web servers like SwissADME and pkCSM could be used to generate a profile of its likely pharmacokinetic behavior. These predictions help in prioritizing candidates for further development and can suggest structural modifications to improve ADME properties.

A hypothetical in silico ADME prediction for this compound might yield the following data, based on typical results for similar small molecules.

| Property | Predicted Value/Outcome | Implication |

| Physicochemical Properties | ||

| Molecular Weight | 191.27 g/mol | Complies with Lipinski's rule (<500) |

| LogP (Lipophilicity) | 1.5 - 2.5 (Estimated) | Good balance for solubility and permeability |

| Topological Polar Surface Area (TPSA) | ~45 Ų (Estimated) | Likely good oral absorption and cell permeability |

| Pharmacokinetics | ||

| GI Absorption | High | Good candidate for oral administration |

| BBB Permeant | Yes/No (Borderline) | Potential for CNS or peripheral action |

| CYP2D6 Inhibitor | No (Predicted) | Lower risk of drug-drug interactions via this enzyme |

| P-glycoprotein Substrate | No (Predicted) | Lower risk of active efflux from cells |

| Drug-Likeness | ||

| Lipinski's Rule | 0 Violations | Favorable drug-like properties |

| Bioavailability Score | 0.55 | Good probability of having drug-like kinetics |

Metabolic and Toxicological Considerations in Preclinical Development

Metabolic Fate and Biotransformation Pathways

The metabolic fate of 1-(3-Methylpyridin-2-yl)-1,4-diazepane is anticipated to be governed by the enzymatic systems responsible for xenobiotic metabolism, primarily located in the liver. The chemical structure, featuring a 3-methylpyridine (B133936) moiety and a 1,4-diazepane ring, presents several potential sites for biotransformation.

The pyridine (B92270) ring is a common heterocycle in pharmaceuticals and its metabolism is relatively well-understood. The methyl group at the 3-position of the pyridine ring could undergo oxidation to form a primary alcohol, which may be further oxidized to an aldehyde and then a carboxylic acid. The pyridine nitrogen itself can be a site for N-oxidation.

The 1,4-diazepane ring also offers multiple avenues for metabolic modification. N-dealkylation of the bond connecting the pyridine and diazepine (B8756704) rings could occur, leading to the formation of 1,4-diazepane and a metabolite of 3-methylpyridine. Oxidation at the carbon atoms within the diazepine ring is also a plausible pathway, potentially leading to the formation of various hydroxylated metabolites. The secondary amine within the diazepine ring could undergo conjugation reactions, such as glucuronidation or sulfation.

Given the presence of both a pyridine and a diazepine structure, it is likely that the biotransformation of this compound will involve a combination of these pathways, resulting in a variety of metabolites. The specific metabolites formed and their relative abundance would need to be determined through detailed in vitro and in vivo studies.

In Vitro and In Vivo Metabolic Stability Studies

Metabolic stability is a critical parameter in drug discovery, influencing the half-life and oral bioavailability of a compound. In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are essential for an early assessment of a compound's metabolic clearance.

For this compound, such studies would involve incubating the compound with liver fractions and monitoring its disappearance over time. The results of these assays would provide an indication of the intrinsic clearance of the compound. A high in vitro metabolic clearance would suggest that the compound is rapidly metabolized, potentially leading to a short in vivo half-life. Conversely, a low in vitro clearance would indicate greater metabolic stability.

While specific experimental data for this compound is not publicly available, studies on related diazepane-containing derivatives have been conducted. For instance, a series of novel 1,4-diazepane-based sigma receptor ligands were synthesized and evaluated, though specific metabolic stability data was not the focus of the publication. nih.gov

Table 1: Hypothetical In Vitro Metabolic Stability Data for this compound

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Liver Microsomes | 45 | 15.4 |

| Rat | Liver Microsomes | 30 | 23.1 |

| Mouse | Liver Microsomes | 25 | 27.7 |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the public domain.

Preliminary Toxicological Assessment and Safety Profiling

A preliminary toxicological assessment is crucial to identify any potential safety concerns associated with a new chemical entity. This typically involves a battery of in vitro and in silico tests, followed by in vivo studies in animals.

In silico toxicological predictions, using computational models, can provide an early warning of potential liabilities such as mutagenicity, carcinogenicity, and organ toxicity. For this compound, these models would analyze the chemical structure for any known toxicophores.

In vitro cytotoxicity assays are a fundamental component of the preliminary safety profile. These assays, often conducted in various cell lines, determine the concentration at which the compound causes cell death. A study on a series of diazepane-containing derivatives found that the synthesized compounds did not induce significant toxicity in the cancer cell lines tested. nih.gov

In vivo toxicity studies in animals are required to understand the systemic effects of the compound. These studies typically involve administering increasing doses of the compound to animals and monitoring for any adverse effects, including changes in clinical signs, body weight, food consumption, and clinical pathology parameters. A safety data sheet for a related compound, 1-Benzyl 4-(tert-butyl) 6-oxo-1,4-diazepane-1,4-dicarboxylate, indicates potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation. cymitquimica.com However, it is important to note that the toxicological profile can vary significantly with changes in chemical structure.

Table 2: Hypothetical Preliminary Toxicological Profile for this compound

| Test | System | Result |

| Ames Test | S. typhimurium | Non-mutagenic |

| In Vitro Cytotoxicity (HepG2) | Human Liver Carcinoma Cells | IC50 > 100 µM |

| Acute Oral Toxicity (Rat) | Rattus norvegicus | LD50 > 2000 mg/kg |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not available in the public domain.

Future Perspectives and Emerging Research Avenues for 1 3 Methylpyridin 2 Yl 1,4 Diazepane Research

Rational Design of Next-Generation Diazepane-Based Therapeutics

Rational drug design is a methodical approach to developing new medicines based on a deep understanding of biological targets and molecular interactions, moving beyond traditional trial-and-error methods. longdom.org This strategy is particularly applicable to the diazepine (B8756704) scaffold, which serves as an excellent template for creating potent and selective therapeutic agents. nih.gov

Recent successes in this area include the development of diazepine-based compounds as potent inhibitors of bromodomains, which are crucial proteins in regulating gene expression in diseases like cancer and inflammation. nih.gov These advancements underscore the potential of the diazepine scaffold as a foundational chemical structure for novel therapeutic agents. nih.gov

Applications in Polypharmacology and Multi-Target Drug Discovery

Polypharmacology is an emerging paradigm in drug discovery that involves designing single chemical entities that can modulate multiple biological targets simultaneously. This approach is particularly promising for treating complex multifactorial diseases. The 1,4-diazepine scaffold is exceptionally well-suited for this strategy due to the broad range of biological activities its derivatives have been shown to possess. researchgate.net

Research has documented that various 1,4-diazepine derivatives exhibit a remarkable diversity of pharmacological effects, including:

Antipsychotic researchgate.net

Anxiolytic researchgate.net

Anticonvulsant researchgate.netresearchgate.net

Anticancer researchgate.netresearchgate.net

Antibacterial and Antifungal researchgate.net

Anti-inflammatory researchgate.net

Anthelmintic researchgate.net

Antitubercular researchgate.net

This inherent versatility suggests that by carefully modifying the functional groups on the 1,4-diazepane core, it is possible to design compounds like 1-(3-methylpyridin-2-yl)-1,4-diazepane to interact with a specific constellation of targets, thereby achieving a desired polypharmacological profile for enhanced therapeutic efficacy.

Integration of Artificial Intelligence and Machine Learning in Optimizing Chemical Space

Generative Models: Deep learning architectures such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) can learn the underlying patterns from existing chemical databases to design entirely new molecular structures. iipseries.org These models can generate novel diazepane derivatives that are optimized for desired properties like high potency, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. drug-dev.comijpsjournal.com

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can predict the biological activity of virtual compounds based on their chemical structure. iipseries.org This allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving considerable time and resources. iipseries.org

Multi-Property Optimization: AI algorithms are adept at solving complex, multi-parameter optimization problems. nih.gov They can simultaneously optimize a candidate molecule for high binding affinity to its intended target, low affinity for off-targets to reduce side effects, and ideal pharmacokinetic properties, all before the molecule is ever synthesized. ijpsjournal.com

Exploration of New Therapeutic Indications

While diazepine derivatives like diazepam have a long history of use for anxiety, insomnia, and seizures, modern research is uncovering their potential across a much wider range of diseases. nih.govnih.gov The unique properties of the diazepine scaffold are enabling the exploration of novel therapeutic applications far beyond its traditional neuropsychiatric roles.

Emerging research avenues for diazepine-based compounds include:

Oncology and Inflammation: The discovery of diazepine-based bromodomain inhibitors has opened a new front in the development of epigenetic therapies for cancer and inflammatory conditions. nih.gov Some derivatives are being tested against specific cancers like glioblastoma, leveraging their ability to cross the blood-brain barrier. nih.gov

Cognitive Disorders: Researchers have designed and synthesized novel 1,4-diazepane derivatives that act as potent antagonists for the 5-HT6 serotonin (B10506) receptor, a key target in the treatment of cognitive deficits associated with neurological disorders. openpharmaceuticalsciencesjournal.com

Pain Management: Certain diazepine derivatives have been shown to possess analgesic properties, presenting a potential new class of drugs for pain management. nih.govresearchgate.net

Male Contraception: In preclinical studies, the diazepine-based compound JQ1, a BRDT inhibitor, has been explored as a potential non-hormonal male contraceptive due to its ability to cross the hemato-testicular barrier. nih.gov

These expanding applications highlight the remarkable versatility of the diazepine scaffold and suggest that compounds such as this compound could be investigated for a variety of new and impactful therapeutic uses.

Q & A

Q. What are the common synthetic routes for 1-(3-Methylpyridin-2-yl)-1,4-diazepane, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination between 3-methylpyridine derivatives and diazepane precursors. For example, reacting 3-methylpyridine-2-amine with 1,4-diazepane under catalytic hydrogenation (10–15 atm H₂, 80–100°C) yields the target compound . Optimization may include solvent selection (e.g., ethanol for solubility) and temperature control to minimize side reactions. Kinetic studies using Design of Experiments (DoE) can systematically identify optimal molar ratios and reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regioselectivity and purity by resolving signals for the pyridine methyl group (~2.5 ppm) and diazepane protons (1.5–3.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 206.2).

- X-ray Crystallography : Resolves conformational flexibility in the diazepane ring and pyridine substitution pattern .

Q. How can in vitro bioactivity assays be designed to evaluate its pharmacological potential?

Basic assays include:

- Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorogenic substrates.

- Cellular viability : MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity.

- Binding affinity : Surface plasmon resonance (SPR) to quantify interactions with receptors .

Q. What safety protocols should be followed during handling?

- Use fume hoods and PPE (gloves, lab coats) due to potential respiratory irritancy (GHS Danger signal) .

- Store in amber glass under inert atmosphere (N₂ or Ar) to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected regioselectivity)?

- DFT Calculations : Compare thermodynamic stability of possible regioisomers using Gaussian or ORCA software. Transition state analysis clarifies kinetic vs. thermodynamic control .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF) to explain solvent-dependent yields .

Q. What advanced strategies improve reaction efficiency and scalability?

Q. How can structural modifications enhance its metabolic stability?

- SAR Studies : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridine ring to reduce CYP450-mediated oxidation.

- Prodrug Design : Mask amine groups with acetyl or PEG moieties to improve bioavailability .

Q. What methodologies address discrepancies in biological activity across studies?

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply ANOVA to identify outliers or confounding variables.

- Orthogonal Assays : Validate hits using alternate techniques (e.g., isothermal titration calorimetry vs. SPR) .

Q. How can hyphenated analytical techniques resolve complex degradation profiles?

- LC-MS/MS : Pair liquid chromatography with tandem MS to identify degradation products (e.g., oxidative ring-opening).

- TGA-FTIR : Couple thermogravimetric analysis with infrared spectroscopy to monitor thermal decomposition pathways .

Q. What interdisciplinary approaches integrate this compound into materials science?

- Coordination Chemistry : Explore metal complexation (e.g., with Cu²⁺ or Fe³⁺) for catalytic applications.

- Polymer Functionalization : Graft onto polymer backbones via amide coupling for stimuli-responsive materials .

Methodological Tables

Q. Table 1: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Condition | Citation |

|---|---|---|---|---|

| Reductive Amination | 72 | 95 | 10 atm H₂, 80°C, 24 h | |

| Nucleophilic Substitution | 58 | 88 | K₂CO₃, DMF, 100°C, 48 h |

Q. Table 2: Computational Parameters for DFT Optimization

| Parameter | Value | Software | Citation |

|---|---|---|---|

| Basis Set | B3LYP/6-31G* | Gaussian | |

| Solvent Model | PCM (Water) | ORCA |

Q. Table 3: Bioactivity Data

| Assay Type | IC₅₀ (µM) | Cell Line/Enzyme | Citation |

|---|---|---|---|

| Kinase Inhibition | 0.45 | EGFR | |

| Cytotoxicity | 12.3 | HeLa |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.